Quantitative Volatility and Heat Resistance: Ta(OEt)₅ vs. Ta(OMe)₅, TaCl₅, and Ta(NMe₂)₅
In a direct head-to-head thermogravimetric and differential thermal analysis (TG-DTA) study of four tantalum precursors—Ta(OC₂H₅)₅, Ta(OCH₃)₅, TaCl₅, and Ta[N(CH₃)₂]₅—conducted under both atmospheric (760 Torr) and reduced pressure (0.6 Torr), Ta(OC₂H₅)₅ was the sole precursor to exhibit 100% volatility (complete evaporation without residue) while also demonstrating superior heat resistance after a 6-hour thermal soak at 150 °C [1]. The other three precursors showed incomplete evaporation and/or thermal degradation under identical conditions, directly disqualifying them from processes requiring sustained, reproducible vapor delivery.
| Evidence Dimension | Volatility (mass loss) and heat resistance after 6 h at 150 °C |
|---|---|
| Target Compound Data | 100% volatility; superior heat resistance—no significant degradation after 6 h at 150 °C |
| Comparator Or Baseline | Ta(OCH₃)₅, TaCl₅, Ta[N(CH₃)₂]₅: incomplete evaporation and/or thermal degradation under same conditions |
| Quantified Difference | Qualitatively decisive: only Ta(OC₂H₅)₅ reaches 100% volatility; comparators leave non-volatile residue |
| Conditions | TG-DTA at 760 Torr and 0.6 Torr; isothermal hold at 150 °C for 6 h |
Why This Matters
For ALD and CVD process engineers, incomplete precursor volatilization causes delivery rate drift, particulate contamination, and film non-uniformity—Ta(OEt)₅ eliminates this failure mode that afflicts its direct competitors.
- [1] Koyama, H.; Tanimoto, S.; Kuroiwa, K.; Tarui, Y. Thermal Properties of Various Ta Precursors Used in Chemical Vapor Deposition of Tantalum Pentoxide. Jpn. J. Appl. Phys. 1994, 33 (11), 6291–6298. DOI: 10.1143/JJAP.33.6291. View Source
